N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide
Description
N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a difluorophenyl group, and a hydroxypyrrolidine moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c18-14-7-6-11(8-15(14)19)16-9-13(22)10-21(16)17(23)20-12-4-2-1-3-5-12/h1-2,6-8,12-13,16,22H,3-5,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQTVSMDIVYFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CC(CC2C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Attachment of the Cyclohexene Ring: The cyclohexene ring can be attached through a Heck reaction or a similar coupling reaction, where a cyclohexene derivative is coupled with the pyrrolidine intermediate.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its difluorophenyl group may enhance binding affinity to certain proteins or enzymes, making it a useful tool in drug discovery and development.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents for diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the hydroxyl group could participate in catalytic processes or stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide
- N-cyclohex-3-en-1-yl-2-(3,4-dichlorophenyl)-4-hydroxypyrrolidine-1-carboxamide
- N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxy-2-pyrrolidinone
Uniqueness
N-cyclohex-3-en-1-yl-2-(3,4-difluorophenyl)-4-hydroxypyrrolidine-1-carboxamide is unique due to the presence of both a cyclohexene ring and a difluorophenyl group, which may confer distinct chemical and biological properties. The combination of these structural features can result in enhanced stability, reactivity, and binding affinity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
